N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride: is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired product and its applications .
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common in thiophene chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: Thiophene derivatives, including N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride, are used in the synthesis of advanced materials such as organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Biology and Medicine: Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. They are used in the development of pharmaceuticals and therapeutic agents .
Industry: In industrial chemistry, thiophene derivatives are used as corrosion inhibitors and in the fabrication of various materials. They play a crucial role in the advancement of organic electronics and other high-tech applications .
Wirkmechanismus
The mechanism of action of N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors of enzymes, receptors, and other biological molecules. The exact mechanism depends on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
- N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride
- 2-Thiophenecarboximidoyl chloride, N-hydroxy-3-methyl-
Comparison: N-Hydroxy-3-methylthiophene-2-carbimidoyl Chloride is unique due to its specific substitution pattern on the thiophene ring. This unique structure can result in different chemical and biological properties compared to other similar compounds. For example, the position and nature of substituents on the thiophene ring can influence the compound’s reactivity, stability, and biological activity .
Eigenschaften
Molekularformel |
C6H6ClNOS |
---|---|
Molekulargewicht |
175.64 g/mol |
IUPAC-Name |
N-hydroxy-3-methylthiophene-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H6ClNOS/c1-4-2-3-10-5(4)6(7)8-9/h2-3,9H,1H3 |
InChI-Schlüssel |
XYYBMSITFFDOOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.